Methyl 2,3-dichloroquinoline-6-carboxylate
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Overview
Description
Methyl 2,3-dichloroquinoline-6-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a carboxylate group at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloroquinoline-6-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method involves the reaction of 2,3-dichloroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the chlorine atoms selectively.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dichloroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-dichloroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-dichloroquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dichloroquinoxaline-6-carboxylate
- Methyl 4,6-dichloroquinoline-2-carboxylate
- 2-chloroquinoline-3-carbaldehyde
Uniqueness
Methyl 2,3-dichloroquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution at the 2nd and 3rd positions, combined with the carboxylate group at the 6th position, makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C11H7Cl2NO2 |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
methyl 2,3-dichloroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-9-7(4-6)5-8(12)10(13)14-9/h2-5H,1H3 |
InChI Key |
SAXKVPPXKUGGIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(N=C2C=C1)Cl)Cl |
Origin of Product |
United States |
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